Sapintoxin d

概要

説明

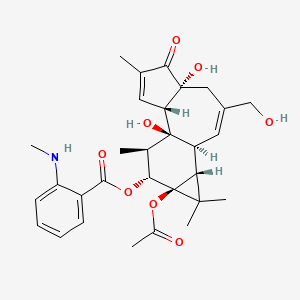

Sapintoxin D is a phorbol ester derived from the Indian tallow tree (Sapium indicum). It is characterized by its acylation at positions 12 and 13 by 2-(methylamino)benzoyl and acetyl groups, respectively . This compound is known for its fluorescent properties and its role as a potent activator of protein kinase C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sapintoxin D involves the Steglich esterification of phorbol 13,20-diacetate with N-FMOC protected anthranilic acid . This method is preferred due to its efficiency in coupling unprotected N-methylanthranilic acid with alcohols . The reaction conditions typically involve the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound is challenging due to its low natural abundance and the complexity of its isolation. The compound is present in minor quantities in the Indian tallow fruits, making its extraction labor-intensive and inefficient . Therefore, semi-synthetic methods are often employed to produce this compound in larger quantities.

化学反応の分析

Types of Reactions

Sapintoxin D undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can target the carbonyl groups within the molecule.

Substitution: This reaction can occur at the acylated positions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications.

科学的研究の応用

Chemistry

- Fluorescent Probes : Sapintoxin D is used as a fluorescent probe in fluorescence spectroscopy to study the microscopic environment. This application is crucial for understanding molecular interactions and dynamics in complex biological systems.

Biology

- Protein Kinase C Activation : As a selective activator of PKC, this compound plays a significant role in signal transduction studies. It has been shown to induce phosphorylation of substrate proteins in various cell types, which is essential for understanding cellular communication pathways .

- Tumor Promotion Studies : Investigations into the potential tumor-promoting properties of this compound have provided insights into cancer biology. It has been identified as a weak tumor promoter, contributing to research on tumorigenesis and cancer progression mechanisms .

Medicine

- Drug Development : The compound is being explored for its potential in developing bioprobes targeting various biomedical relevance pathways, including those related to PKC and transient receptor potential channels. This could lead to advancements in therapeutic strategies for diseases like cancer and inflammation .

Case Studies

- Fluorescence Spectroscopy Analysis :

-

Signal Transduction Pathways :

- Research indicated that this compound induces a dose-dependent increase in substrate phosphorylation within Swiss 3T3 cells, highlighting its role in activating signaling pathways that lead to cell proliferation. The half-maximal effective concentration (EC50) was determined to be approximately 23 nM for this effect .

- Tumor Promotion Mechanism Investigation :

作用機序

Sapintoxin D exerts its effects primarily through the activation of protein kinase C. This activation is calcium-dependent and involves the binding of this compound to the regulatory domain of protein kinase C, leading to its activation . The activated protein kinase C then phosphorylates various target proteins, initiating a cascade of cellular responses.

類似化合物との比較

Similar Compounds

Sapintoxin A: Another phorbol ester with similar biological activity but differs in its acylation pattern.

12-Deoxyphorbol 13-Phenylacetate: A non-tumor-promoting phorbol ester that also activates protein kinase C.

Thymeleatoxin A: A daphnane-related compound that acts as a second-stage promoter.

Uniqueness

Sapintoxin D is unique due to its specific acylation at positions 12 and 13, which confers distinct fluorescent properties and selective activation of protein kinase C . This makes it a valuable tool in both basic and applied research.

生物活性

Sapintoxin D (SAPD) is a phorbol ester derived from the plant Sapium indicum, recognized for its significant biological activities, particularly as an activator of protein kinase C (PKC). This article delves into the biological activity of SAPD, presenting research findings, case studies, and data in a structured manner.

Chemical Structure and Properties

This compound is characterized as a fluorescent phorbol ester with acylation at positions 12 and 13 by 2-(methylamino)benzoyl and acetyl groups, respectively. This structural configuration is crucial for its interaction with cellular signaling pathways, particularly those involving PKC.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄ |

| Molecular Weight | 345.35 g/mol |

| Solubility | Soluble in organic solvents |

| Fluorescence | Exhibits fluorescence properties |

The primary mechanism by which SAPD exerts its biological effects is through the activation of PKC, a family of enzymes that play critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. SAPD binds to the C1B subdomain of PKC, leading to auto-phosphorylation and subsequent activation of the enzyme.

Key Findings from Research

- PKC Activation : Studies have shown that SAPD enhances the catalytic activity of PKC in a dose-dependent manner. For instance, fluorescence measurements indicated that SAPD binding resulted in significant shifts in emission spectra, confirming its role as an effective PKC activator .

- Stability : Research indicates that the biological activity of SAPD remains stable for over five years when stored at -20°C, making it a reliable compound for long-term studies .

- Cellular Effects : In vitro studies have demonstrated that SAPD can induce cellular responses such as proliferation and differentiation in various cell types, showcasing its potential therapeutic applications .

Case Study 1: SAPD in Cancer Research

A notable study investigated the effects of SAPD on cancer cell lines. Researchers treated human breast cancer cells with varying concentrations of SAPD and observed:

- Increased Cell Proliferation : At low concentrations (0.1 µM), SAPD significantly increased cell proliferation rates.

- Differentiation Induction : Higher concentrations (1 µM) led to differentiation markers being expressed, indicating potential applications in cancer therapy.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of SAPD in neuronal cultures exposed to oxidative stress:

- Cell Viability Improvement : Treatment with SAPD resulted in a 30% increase in cell viability compared to untreated controls.

- Mechanistic Insights : The neuroprotective effects were attributed to the activation of PKC pathways that promote cell survival under stress conditions.

特性

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO8/c1-15-11-22-28(36,24(15)34)13-18(14-32)12-20-23-27(4,5)30(23,39-17(3)33)25(16(2)29(20,22)37)38-26(35)19-9-7-8-10-21(19)31-6/h7-12,16,20,22-23,25,31-32,36-37H,13-14H2,1-6H3/t16-,20+,22-,23-,25-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAIGGMQTARRMN-CSSCWBSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001692 | |

| Record name | 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80998-07-8 | |

| Record name | Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80998-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapintoxin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080998078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sapintoxin� D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,9,11-trihydroxyprosta-6E,14Z-dien-1-oate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。